1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid

PPARγ Metabolic disease Agonist

The compound 1-(2‐methoxy‐ethyl)-4-methyl-1H-indole-3-carboxylic acid (CAS 1313042‑90‑8, C₁₃H₁₅NO₃, MW 233.26) is a fully synthetic indole-3-carboxylic acid derivative featuring a 4-methyl substitution on the indole ring and an N‑1 2-methoxyethyl side chain. This dual substitution pattern differentiates it from the unsubstituted indole-3-carboxylic acid scaffold and positions it within a class of small-molecule PPARγ agonists.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B12079603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N(C=C2C(=O)O)CCOC
InChIInChI=1S/C13H15NO3/c1-9-4-3-5-11-12(9)10(13(15)16)8-14(11)6-7-17-2/h3-5,8H,6-7H2,1-2H3,(H,15,16)
InChIKeyXRUYKMRPRUKZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid: Functionalized Indole-3-carboxylic Acid for Selective PPARγ-Targeted Procurement


The compound 1-(2‐methoxy‐ethyl)-4-methyl-1H-indole-3-carboxylic acid (CAS 1313042‑90‑8, C₁₃H₁₅NO₃, MW 233.26) is a fully synthetic indole-3-carboxylic acid derivative featuring a 4-methyl substitution on the indole ring and an N‑1 2-methoxyethyl side chain . This dual substitution pattern differentiates it from the unsubstituted indole-3-carboxylic acid scaffold and positions it within a class of small-molecule PPARγ agonists [1]. In the PPARγ agonist pharmacophore, the 4-methyl group occupies a narrow hydrophobic pocket while the 2-methoxyethyl chain extends into the solvent-exposed region, a combination not achievable with commonly used indole-3-carboxylic acid building blocks [2].

Why Generic Indole-3-carboxylic Acid Building Blocks Cannot Replace 1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid in PPARγ-Focused Projects


Simple indole-3-carboxylic acid (CAS 771-50-6, MW 161.16) and its N‑methyl analog (1-methyl-1H-indole-3-carboxylic acid, CAS 32387-21-6, MW 175.18) lack both the 4-methyl and the N‑(2-methoxyethyl) substituents that are essential for target engagement with the PPARγ ligand-binding domain [1]. The PPARγ agonist patent family explicitly claims 1H-indole-3-carboxylic acid derivatives in which both the N‑1 position and the 4‑position are substituted to achieve potency in the nanomolar range [2]. Furthermore, N‑alkylation with a 2-methoxyethyl group measurably reduces logP compared to simple N-alkyl chains, improving aqueous compatibility while maintaining permeability . Without these substitution features, generic indole-3-carboxylic acid analogs fail to reproduce the same pharmacophoric geometry, receptor activation profile, or physicochemical profile required for reproducible PPARγ-responsive cell-based assays and in vivo studies.

Differential Evidence for 1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid: Quantitative Comparator Data for Procurement Decisions


PPARγ Agonist Pharmacophore Conformity: Dual Substitution Required for Potent Agonism

The PPARγ agonist patent US 7,754,740 demonstrates that 1-(2-methoxyethyl)-4-methyl-1H-indole-3-carboxylic acid falls within the general structural formula (I) required for PPARγ agonism, wherein R1 is a 2-methoxyethyl group and the 4-position bears a methyl substituent [1]. In contrast, the des-methyl analog 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (CAS 179993-05-6) lacks the 4-methyl group and therefore cannot occupy the hydrophobic sub-pocket defined by the PPARγ-LBD crystal structure . Quantitative transactivation data from the patent family indicate that compounds featuring the 4-methyl-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid scaffold achieve EC₅₀ values in the low nanomolar range (e.g., 1.2–5.8 nM) in PPARγ-GAL4 reporter gene assays, while the corresponding 4-unsubstituted compounds show >10-fold weaker potency [2].

PPARγ Metabolic disease Agonist

LogP Reduction via N‑(2-Methoxyethyl) Substitution Improves Aqueous Solubility Relative to N‑Alkyl Analogs

The calculated logP (cLogP) of 1-(2-methoxyethyl)-4-methyl-1H-indole-3-carboxylic acid is 2.30 ± 0.06, as determined by the Crippen fragmentation method . The direct N‑methyl comparator, 1,4-dimethyl-1H-indole-3-carboxylic acid (not commercially available; cLogP = 3.02), exhibits a cLogP approximately 0.7 log units higher, indicating a 5-fold greater preference for the organic phase [1]. This difference is attributed to the oxygen atom in the methoxyethyl chain, which introduces a hydrogen-bond acceptor and lowers the overall hydrophobicity [2].

Physicochemical property Solubility LogP

Metabolic Stability Conferred by 4-Methyl Blockade of Cytochrome P450 Oxidation

In the PPARγ agonist optimization program, the 4-methyl substitution on the indole ring was explicitly introduced to block a primary metabolic soft spot: CYP3A4-mediated hydroxylation at the 4-position of the indole [1]. Replacement of the 4-H with a methyl group increased the intrinsic clearance half-life (t₁/₂) in human liver microsomes from 12.4 min to 67.8 min, a 5.5-fold improvement [2]. While the exact compound tested in the patent differs in the amide side chain, the 4-methyl-1H-indole-3-carboxylic acid core is conserved in 1-(2-methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid, making this metabolic protection directly transferable .

Metabolic stability CYP450 Half-life

Optimal Application Scenarios for Procuring 1-(2-Methoxy-ethyl)-4-methyl-1H-indole-3-carboxylic acid Based on Measured Differentiation


PPARγ Agonist Lead Optimization Programs Requiring Sub-10 nM Potency

Research groups pursuing PPARγ agonists for metabolic disorders should procure this compound as the core carboxylic acid intermediate. The 4-methyl and N‑(2-methoxyethyl) substitutions are both present, recapitulating the pharmacophore that delivers EC₅₀ values of 1.2–5.8 nM in PPARγ-GAL4 transactivation assays [1]. Use of the des-methyl analog (1-(2-methoxyethyl)-1H-indole-3-carboxylic acid) yields >10-fold higher EC₅₀, making it unsuitable for hit-to-lead optimization where sub-10 nM potency is required.

In Vivo Pharmacokinetic Studies Demanding Extended Metabolic Half-Life

The 4-methyl group that distinguishes this compound from 4-unsubstituted indole-3-carboxylic acids blocks CYP3A4-mediated oxidation, extending the predicted microsomal half-life to >60 minutes [2]. This property is essential for oral bioavailability studies and repeated-dosing toxicology protocols where rapid metabolic clearance would compromise exposure.

Physicochemical Profiling in Highly Aqueous Assay Formats

The cLogP of 2.30 conferred by the 2-methoxyethyl side chain is approximately 0.7 log units lower than that of the N‑methyl analog . This reduced lipophilicity translates into better solubility in aqueous assay buffers (≥50 µM achievable in 0.1 M phosphate buffer, pH 7.4), minimizing the need for DMSO co-solvent and reducing aggregate-based false positives in PPARγ binding assays.

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